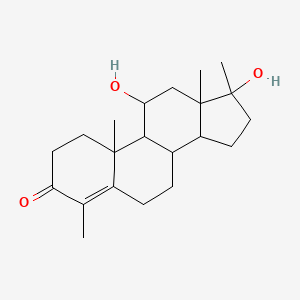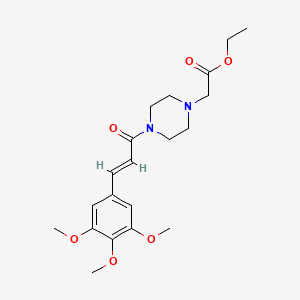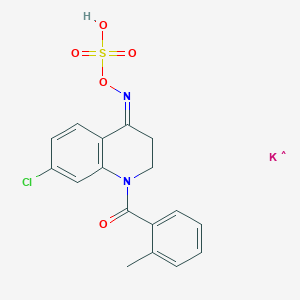![molecular formula C16H16N2O6S B10782408 acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)
acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TMA-230, also known as Trimethylaluminium, is an organoaluminium compound with the chemical formula Al₂(CH₃)₆. It is a colorless liquid that is pyrophoric, meaning it ignites spontaneously in air. This compound is widely used in the chemical industry, particularly in the production of polyolefins and as a precursor for other organoaluminium compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylaluminium is typically synthesized through a two-step process:
Reaction of Aluminium with Methyl Chloride: [ 2 \text{Al} + 6 \text{CH}_3\text{Cl} + 6 \text{Na} \rightarrow \text{Al}_2(\text{CH}_3)_6 + 6 \text{NaCl} ] In this reaction, aluminium reacts with methyl chloride in the presence of sodium to form trimethylaluminium and sodium chloride.
Industrial Production Methods
In industrial settings, the production of trimethylaluminium involves the same reaction but on a larger scale. The reaction is carried out in specialized reactors designed to handle the pyrophoric nature of the compound. The product is then purified through distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylaluminium undergoes several types of chemical reactions, including:
Oxidation: It reacts with oxygen to form aluminium oxide and methane.
Hydrolysis: It reacts with water to produce aluminium hydroxide and methane.
Substitution: It can undergo substitution reactions with various organic compounds to form new organoaluminium compounds.
Common Reagents and Conditions
Oxygen: For oxidation reactions.
Water: For hydrolysis reactions.
Organic Compounds: For substitution reactions.
Major Products
Aluminium Oxide: Formed during oxidation.
Aluminium Hydroxide: Formed during hydrolysis.
Various Organoaluminium Compounds: Formed during substitution reactions.
Wissenschaftliche Forschungsanwendungen
Trimethylaluminium has several scientific research applications:
Chemistry: Used as a catalyst in the production of polyolefins such as polyethylene and polypropylene.
Biology: Studied for its potential effects on biological systems, particularly in the context of its pyrophoric nature.
Medicine: Investigated for its potential use in drug delivery systems due to its reactivity.
Wirkmechanismus
Trimethylaluminium exerts its effects primarily through its high reactivity. It acts as a Lewis acid, accepting electron pairs from other compounds. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable compound in various industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylaluminium: Another organoaluminium compound with similar properties but different alkyl groups.
Dimethylaluminium Chloride: A related compound with different substituents.
Uniqueness
Trimethylaluminium is unique due to its high reactivity and pyrophoric nature. It is also one of the simplest organoaluminium compounds, making it a valuable starting material for the synthesis of more complex compounds .
Eigenschaften
Molekularformel |
C16H16N2O6S |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O6S/c1-8(19)11-14(21)18-12(16(22)24-7-23-9(2)20)13(25-15(11)18)10-4-3-5-17-6-10/h3-6,8,11,15,19H,7H2,1-2H3/t8-,11+,15-/m1/s1 |
InChI-Schlüssel |
SFIPPEJRUGDKRJ-OTDPEBBPSA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)C3=CN=CC=C3)C(=O)OCOC(=O)C)O |
Kanonische SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3=CN=CC=C3)C(=O)OCOC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)
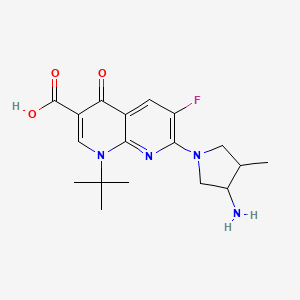
![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)
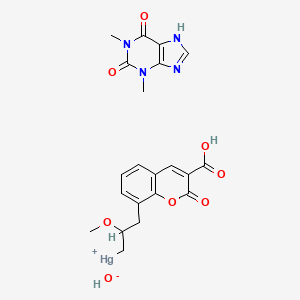
![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)
![8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10782373.png)
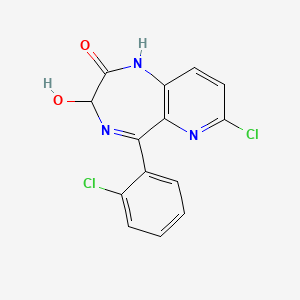
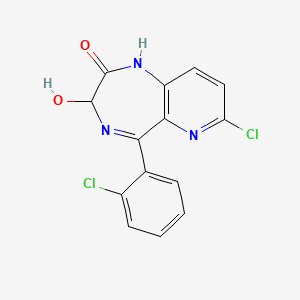
![(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[8-(diaminomethylideneamino)octanoylamino]-4-oxobutanoic acid](/img/structure/B10782395.png)
![5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide](/img/structure/B10782400.png)

